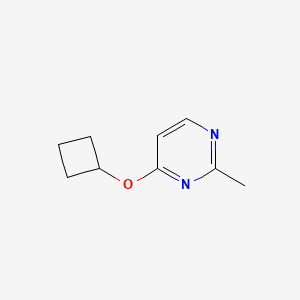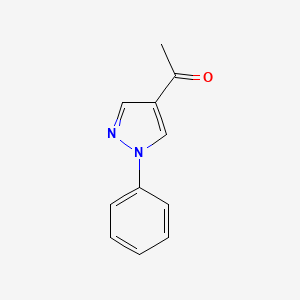
1-(1-phenyl-1H-pyrazol-4-yl)ethanone
Descripción general
Descripción
1-(1-phenyl-1H-pyrazol-4-yl)ethanone, also known as 1-phenyl-1H-pyrazol-4-yl ethanone, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyrazole derivative that has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, this compound has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Microwave Synthesis and Antimicrobial Activity
1-(1-Phenyl-1H-pyrazol-4-yl)ethanone derivatives have been synthesized using microwave energy. These derivatives demonstrate antimicrobial activities against various bacterial strains, highlighting their potential in the development of new antimicrobial agents (Katade et al., 2008).
Solvent-Free Synthesis and Spectral Analysis
The compound has been involved in solvent-free cyclization and acetylation processes. This approach facilitates the synthesis of N-acetyl pyrazole derivatives with high yield and efficiency. Spectral data correlation provides insights into the structural characteristics of these compounds (Thirunarayanan & Sekar, 2014).
Molecular Docking and Potential Anti-neoplastic Activity
Molecular docking studies suggest that derivatives of this compound might exhibit inhibitory activity against specific proteins, indicating potential as anti-neoplastic agents. The electronegativity of the carbonyl group plays a crucial role in reactivity (Mary et al., 2015).
Anti-Inflammatory, Antioxidant, and Antimicrobial Properties
Some derivatives of this compound have been found to exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. This highlights their potential as lead compounds in drug discovery for various therapeutic applications (Bandgar et al., 2009).
Fungicidal Activity
Certain pyrazol-3-oxy derivatives containing this compound moieties have demonstrated moderate inhibitory activity against fungi, particularly Gibberella zeae (Liu et al., 2012).
Vibrational and Structural Analysis
Vibrational and structural analyses of these compounds have been conducted, offering insights into their electronic properties and potential applications in materials science (ShanaParveen et al., 2016).
Synthesis and Antiviral Activity
The compound has been used in the synthesis of various derivatives, which were tested for antiviral activity. This demonstrates its role as a precursor in the development of potential antiviral agents (Attaby et al., 2006).
Crystal Structure and Physical Properties
The crystal structure and physical properties of derivatives, including this compound, have been extensively studied. This research is critical for understanding the molecular interactions and stability of these compounds (Frey et al., 2014).
Anti-Inflammatory Agent Synthesis
Derivatives of this compound have been synthesized and evaluated as potential anti-inflammatory agents. This adds to the compound's therapeutic applications in treating inflammation-related conditions (Nassar et al., 2011).
CCR1 Antagonist Development
It has been identified as a scaffold in the development of CCR1 antagonists, which are significant in the study of inflammatory diseases (Pennell et al., 2013).
Antibacterial and Antioxidant Studies
Research has explored its derivatives for antibacterial and antioxidant properties, demonstrating its broad application in pharmaceutical and health sciences (Kitawat & Singh, 2014).
Corrosion Inhibition Studies
The compound's derivatives have been studied as corrosion inhibitors for mild steel in acidic environments, indicating its potential in industrial applications (Olasunkanmi et al., 2015).
Antimicrobial Agent Synthesis
It has been used in the design and synthesis of new antimicrobial agents, showcasing its utility in addressing microbial resistance challenges (Pervaram et al., 2017).
Cytotoxicity and Anticancer Agent Development
Its derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines, highlighting its potential in anticancer drug development (Alam et al., 2018).
Mecanismo De Acción
Target of Action
This compound is a synthetic organic molecule that has been used as an intermediate in organic synthesis
Mode of Action
As an organic compound, it may interact with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
The biochemical pathways affected by 1-(1-phenyl-1H-pyrazol-4-yl)ethanone are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, presence of other molecules, and the specific characteristics of the biological system in which the compound is present.
Propiedades
IUPAC Name |
1-(1-phenylpyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLLGMSBHKIMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

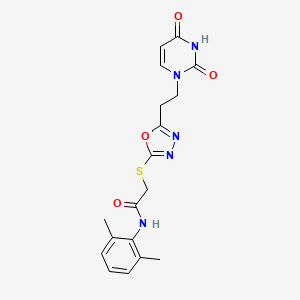
![(5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride](/img/structure/B2472785.png)
![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/no-structure.png)
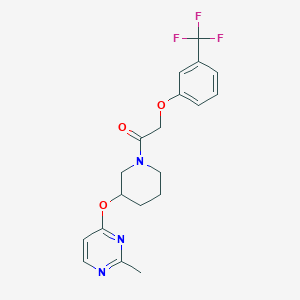
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2472788.png)


![1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2472792.png)
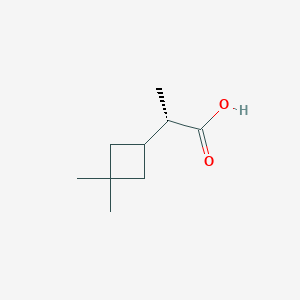
![N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2472799.png)
![(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2472800.png)
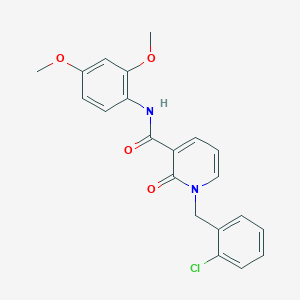
![4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2472803.png)
